molecular formula C17H19NO4S B2947576 Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-28-5

Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2947576
CAS No.: 900019-28-5
M. Wt: 333.4
InChI Key: KBKPVQWPRJDHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the malate-aspartate shuttle, a crucial system for transferring reducing equivalents across the mitochondrial membrane.

Mode of Action

This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing them from interacting with their normal substrates and thus inhibiting their activity.

Pharmacokinetics

Its molecular weight of333.4 g/mol suggests it may have good membrane permeability, which could potentially enhance its bioavailability

Properties

IUPAC Name

methyl 3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPVQWPRJDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.